molecular formula C22H20FN5O3S2 B10874218 (2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(4-fluorophenyl)prop-2-enamide

(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(4-fluorophenyl)prop-2-enamide

Cat. No.: B10874218
M. Wt: 485.6 g/mol
InChI Key: NQZGFTZFWVJWEV-LFYBBSHMSA-N
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Description

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups, a fluorophenyl acrylate moiety, and a benzenesulfonamide group. The unique structure of this compound suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Attachment of the Fluorophenyl Acrylate Moiety: This step involves a Michael addition reaction between the pyrimidine derivative and a fluorophenyl acrylate compound.

    Formation of the Benzenesulfonamide Group: The final step involves the reaction of the intermediate compound with benzenesulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF or electrophilic substitution using bromine in chloroform.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or brominated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-AMINO-1-BENZENESULFONAMIDE: Similar structure but lacks the fluorophenyl acrylate moiety.

    N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[({[3-(4-CHLOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is unique due to the presence of the fluorophenyl acrylate moiety, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could result in different reactivity, binding affinity, and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H20FN5O3S2

Molecular Weight

485.6 g/mol

IUPAC Name

(E)-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C22H20FN5O3S2/c1-14-13-15(2)25-21(24-14)28-33(30,31)19-10-8-18(9-11-19)26-22(32)27-20(29)12-5-16-3-6-17(23)7-4-16/h3-13H,1-2H3,(H,24,25,28)(H2,26,27,29,32)/b12-5+

InChI Key

NQZGFTZFWVJWEV-LFYBBSHMSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=C(C=C3)F)C

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=C(C=C3)F)C

Origin of Product

United States

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